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Compound of Interest

Compound Name: 3-(tert-butyl)-4-iodophenol

CAS No.: 1017608-22-8

Cat. No.: B2790683

Get Quote

Executive Summary
3-(tert-butyl)-4-iodophenol (MW: 276.11 g/mol ) presents a distinct fragmentation fingerprint

driven by the competing stability of the tert-butyl cation and the labile carbon-iodine bond. In

Electron Ionization (EI) MS, the compound is characterized by a robust molecular ion (

) and a dominant base peak resulting from methyl radical loss (

).

For researchers distinguishing this isomer from its structural analogues (e.g., 2-tert-butyl-4-

iodophenol), the abundance ratio of the

ion to the

ion is the critical discriminator. This guide compares its EI-MS performance against soft-
ionization alternatives (ESI) and isomeric standards.
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Parameter Value

Molecular Formula

Exact Mass 276.0011 Da

Parent Ion (

)
m/z 276

Base Peak
m/z 261 (

)

Diagnostic Fragments

m/z 134 (

), m/z 57 (

)

Mechanistic Fragmentation Analysis
The fragmentation logic of 3-(tert-butyl)-4-iodophenol is governed by two primary electronic

and steric drivers: Benzylic Stabilization and C-I Bond Weakness.

A. Primary Pathway: Methyl Radical Loss (m/z 261)
Upon electron impact (70 eV), the radical cation forms primarily at the aromatic ring or the

oxygen lone pair. The most kinetically favored pathway is the cleavage of a methyl group from

the tert-butyl moiety.

Mechanism: Homolytic cleavage of the

bond.

Driving Force: Formation of a resonance-stabilized quinoid-like oxonium ion. The bulky tert-

butyl group at the 3-position (meta to OH) does not benefit from the "ortho-effect" hydrogen

transfer seen in 2-substituted isomers, making simple methyl loss the dominant channel.

Result: A highly intense peak at m/z 261.
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B. Secondary Pathway: Iodine Radical Loss (m/z 149)
The Carbon-Iodine (C-I) bond is the weakest bond in the molecule (~57 kcal/mol).

Mechanism: Direct homolytic cleavage of the C-I bond from the molecular ion.

Steric Influence: The iodine atom at position 4 is ortho to the bulky tert-butyl group at position

3. This steric crowding weakens the C-I bond further, enhancing the abundance of the

ion compared to non-hindered iodophenols.

Result: Distinctive peak at m/z 149 (or m/z 134 if Iodine is lost after the methyl group).

C. Tertiary Pathway: Sequential Loss (m/z 134)
The ion at m/z 261 (after methyl loss) often undergoes a secondary fragmentation losing the

iodine radical.

Calculation:

Da.

Significance: This fragment (

) confirms the presence of both the alkyl chain and the halogen in the parent structure.

Visualization: Fragmentation Pathway
The following diagram illustrates the competitive and sequential decay pathways.
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Click to download full resolution via product page

Caption: Competitive fragmentation pathways for 3-(tert-butyl)-4-iodophenol under 70 eV

Electron Ionization.

Comparative Analysis: Alternatives & Isomers
Scenario A: Distinguishing from Isomers (e.g., 2-tert-
butyl-4-iodophenol)
The primary challenge in drug development is distinguishing the 3-isomer (meta-substitution

relative to OH) from the 2-isomer (ortho-substitution).
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Feature
3-(tert-butyl)-4-

iodophenol

2-(tert-butyl)-4-

iodophenol
Differentiation Logic

Base Peak
m/z 261 (

)

m/z 261 (

)

Both lose methyl

easily.

Ortho Effect Absent Present

The 2-isomer can

undergo H-transfer

from the t-butyl group

to the phenolic

oxygen, often leading

to distinct elimination

of isobutene (

).

[M-56] Peak Negligible Significant

Key Discriminator:

Look for the loss of

alkene (isobutene) at

m/z 220 in the 2-

isomer.

Steric Strain High (I vs t-Butyl)
Moderate (OH vs t-

Butyl)

The 3-isomer (this

product) shows higher

relative intensity of

Iodine loss due to I/t-

Butyl crowding.

Scenario B: Method Comparison (EI vs. ESI)
When to use Electron Impact (EI) versus Electrospray Ionization (ESI) for this compound.
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Feature Electron Impact (EI) Electrospray (ESI-) Verdict

Sensitivity Moderate
High (Phenols ionize

well in neg mode)

Use ESI for trace

quantification.

Structural Data Excellent (Fingerprint)
Poor (Mostly

)

Use EI for structure

confirmation.

Library Match
NIST/Wiley

Compatible
Limited Libraries

EI is required for

unknown

identification.

Experimental Protocol (Self-Validating)
To reproduce the fragmentation pattern described, follow this standardized GC-MS protocol.

This workflow ensures minimal thermal degradation prior to ionization.

Step 1: Sample Preparation
Solvent: Dissolve 1 mg of 3-(tert-butyl)-4-iodophenol in 1 mL of HPLC-grade

Dichloromethane (DCM) or Ethyl Acetate.

Derivatization (Optional but Recommended): To improve peak shape, derivatize with BSTFA

(1% TMCS) to form the TMS-ether.

Note: If TMS-derivatized, the Molecular Ion will shift to m/z 348. The loss of methyl will

shift to m/z 333.

Step 2: Instrument Configuration (Agilent/Thermo
Standard)

Inlet: Splitless mode, 250°C.

Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

Oven Program:

Hold 60°C for 1 min.
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Ramp 20°C/min to 300°C.

Hold 3 min.

Source: Electron Ionization (EI), 70 eV, 230°C.

Step 3: Validation Criteria
The analysis is considered valid only if:

Retention Time: The peak elutes after non-iodinated alkylphenols but before di-iodinated

species.

Isotope Pattern: The molecular ion (m/z 276) must not show the M+2 peak characteristic of

Chlorine/Bromine. Iodine is monoisotopic (

), so the M+1 peak is purely due to

(~11% intensity).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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